Yttrium aluminum oxide

Description

Properties

IUPAC Name |

oxo(oxoalumanyloxy)alumane;oxo(oxoalumanyloxy)yttrium;oxo(oxoyttriooxy)yttrium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Al.12O.3Y | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSSWCUCPDVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

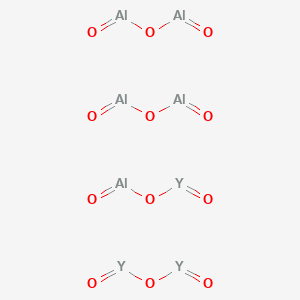

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Y]=O.O=[Y]O[Y]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al5O12Y3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"theoretical properties of Yttrium aluminum garnet"

An In-depth Technical Guide on the Theoretical Properties of Yttrium Aluminum Garnet (Y₃Al₅O₁₂).

Introduction

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material belonging to the garnet group.[1] It is a chemically stable and mechanically robust compound, renowned for its exceptional physical, thermal, and optical properties.[2][3] Although pure YAG has no applications as a laser medium, its crystal lattice serves as an excellent host for various dopant ions, particularly rare-earth elements like Neodymium (Nd), Erbium (Er), and Ytterbium (Yb).[1] These doped YAG crystals are fundamental to a wide array of solid-state lasers and optical components used in industrial, medical, military, and scientific applications.[2][4] This guide provides a comprehensive overview of the core theoretical properties of undoped YAG, presenting quantitative data, methodologies for its characterization, and visualizations of its structural and property relationships.

Crystal Structure and Composition

YAG crystallizes in a complex cubic system, which is a key determinant of its isotropic optical properties.[5] Its chemical formula is Y₃Al₅O₁₂, with eight formula units per unit cell (160 atoms).[4]

-

Coordination : The Y³⁺ ions are in dodecahedral coordination with eight oxygen atoms. The Al³⁺ ions occupy two different sites: two-fifths are in octahedral coordination (AlO₆) and three-fifths are in tetrahedral coordination (AlO₄) with oxygen atoms.[4][5][6]

The garnet structure can be visualized as a network of these three types of polyhedra (YO₈, AlO₆, and AlO₄) interconnected by sharing oxygen ions at the corners.[4]

Diagram: YAG Crystal Structure Coordination

Caption: Coordination of ions within the YAG crystal lattice.

Table 1: Crystallographic Properties of YAG

| Property | Value | Reference |

| Chemical Formula | Y₃Al₅O₁₂ | [1][2] |

| Crystal System | Cubic | [1][6] |

| Space Group | Ia-3d | [4][6] |

| Lattice Constant (a) | 12.00 Å | [6] |

| Unit Cell Volume | 1729.39 ų | [6] |

| Density | 4.55 - 4.56 g/cm³ | [1][6][7][8] |

| Molecular Weight | 593.52 g/mol | [7] |

Methodologies for Property Determination

The properties of YAG are determined through a combination of experimental measurements on synthesized crystals and theoretical calculations.

Experimental Protocols

-

Crystal Growth : High-quality single crystals of YAG are typically grown using the Czochralski (Cz) growth process.[2][5][7] This method involves pulling a seed crystal from a melt of the constituent oxides (Y₂O₃ and Al₂O₃) contained in an iridium crucible. The crystal is slowly cooled after growth to minimize thermal stresses and defects.[2]

-

Refractive Index Measurement : The refractive index is precisely measured using the minimum deviation method.[9] A prism is fabricated from the YAG crystal, and its apex angle is determined optically. A spectrometer is then used to measure the angle of minimum deviation for light at various wavelengths passing through the prism, from which the refractive index can be calculated.[9]

-

Gamma-ray Response Measurement : To study scintillation properties (relevant for doped YAG), the crystal is mounted on a photomultiplier tube (PMT). The signals generated in response to a gamma-ray source (e.g., ¹³⁷Cs) are processed through a pre-amplifier, a shaping amplifier, and a multichannel analyzer to obtain the energy spectrum.[10]

Theoretical Protocols

-

First-Principles Calculations : The structural, elastic, and vibrational properties of YAG are extensively studied using ab initio calculations within the framework of Density Functional Theory (DFT).[3][4][11] These computational methods allow for the calculation of properties like the lattice constant, bulk modulus, elastic coefficients, and phonon density of states from fundamental quantum mechanics, providing insights that complement experimental findings.[3][4]

Mechanical Properties

YAG is known for its high hardness and mechanical durability, making it resistant to damage and suitable for high-power applications.[2][3]

Table 2: Mechanical Properties of YAG

| Property | Value | Unit | Reference |

| Mohs Hardness | 8.5 | - | [1][8] |

| Knoop Hardness | 1215 - 1350 | kg/mm ² | [7][8] |

| Young's Modulus (E) | 280 - 308 | GPa | [2][7][12] |

| Tensile Strength | 280 | MPa | [2] |

| Flexural Strength | 360 | MPa | [12] |

| Poisson's Ratio | 0.23 - 0.28 | - | [2][7][12] |

| Elastic Coefficients | C₁₁=333, C₁₂=111, C₄₄=115 | GPa | [7] |

Thermal Properties

The thermal stability and high thermal conductivity of YAG are critical for its use in high-power lasers, where efficient heat dissipation is necessary to prevent thermal lensing and damage.[2][13]

Table 3: Thermal Properties of YAG

| Property | Value | Unit | Reference |

| Melting Point | 1921 - 1950 | °C | [7][8][14] |

| Thermal Conductivity (@ 300 K) | 10.4 - 13.4 | W/(m·K) | [8][13][15] |

| Coefficient of Linear Expansion | 7.7 - 8.2 x 10⁻⁶ | K⁻¹ | [2][7][8] |

| Specific Heat Capacity | 590 - 628 | J/(kg·K) | [2][7][14] |

| Thermal Diffusivity Coefficient | 0.042 x 10⁻⁴ | m²/s | [12] |

Optical Properties

Undoped YAG is transparent over a broad wavelength range from the ultraviolet to the mid-infrared.[2][8] Its cubic structure ensures optical isotropy, meaning it lacks birefringence, a crucial advantage over materials like sapphire in many optical systems.[1][7]

Table 4: Optical Properties of YAG

| Property | Value | Wavelength/Conditions | Reference |

| Transmission Range | 0.21 - 5.5 | µm | [7][8] |

| Refractive Index (n) | 1.8169 | @ 1064 nm | [1][2][7] |

| 1.8293 | @ 633 nm | [12] | |

| 1.8368 | @ 532 nm | [7] | |

| Dispersion | 0.028 | - | [1] |

| Thermo-Optic Coefficient (dn/dT) | +9.1 x 10⁻⁶ | K⁻¹ @ 1.06 µm | [7] |

| Band Gap | 4.58 | eV | [6] |

Diagram: Logical Relationships of YAG Properties

Caption: Relationship between YAG's structure and its key properties.

Conclusion

The theoretical properties of Yttrium Aluminum Garnet are well-established, combining a robust cubic crystal structure with exceptional mechanical, thermal, and optical characteristics. Its high hardness, excellent thermal conductivity, and broad, isotropic transparency make it an indispensable material in modern technology. The ability to precisely calculate these properties using first-principles methods complements experimental data, providing a deep and comprehensive understanding of this versatile synthetic garnet. This knowledge base is crucial for the continued development of advanced solid-state lasers, durable optical windows, and other high-performance photonic devices.

References

- 1. Yttrium aluminium garnet - Wikipedia [en.wikipedia.org]

- 2. sites.unimi.it [sites.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. crystran.com [crystran.com]

- 8. YAG (undoped) | Crytur [crytur.com]

- 9. OPG [opg.optica.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural Properties of Yttrium Aluminum Garnet, Doped with Lanthanum | MDPI [mdpi.com]

- 12. YAG(Y3Al5O12) ceramics [Konoshima Chemical Co., Ltd.] Lens, Laser, Optical substrate, Viewing window, Prism, and Usage under corrosive gases [konoshima.co.jp]

- 13. OPG [opg.optica.org]

- 14. Y3Al5O12 – YAG: Korth Kristalle [korth.de]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Yttrium Aluminum Garnet (YAG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂), a synthetic crystalline material with significant applications in various scientific and technological fields, including laser technology and medical device development.

YAG Crystal Structure

Yttrium Aluminum Garnet possesses a complex cubic crystal structure.[1] It belongs to the garnet group and is characterized by the space group Ia-3d.[2] The chemical formula of YAG is Y₃Al₅O₁₂, indicating the stoichiometric ratio of its constituent elements.[3]

The YAG structure is defined by a body-centered cubic lattice.[2] Within this framework, the yttrium (Y³⁺) and aluminum (Al³⁺) cations are coordinated by oxygen (O²⁻) anions to form a stable, three-dimensional network. The cation distribution is a key feature of the YAG structure, with aluminum ions occupying two distinct crystallographic sites: octahedral and tetrahedral, in a 2:3 ratio.[1] The larger yttrium ions are situated in dodecahedral sites.[1] This specific arrangement of coordination polyhedra is fundamental to the material's unique properties.

Atomic Positions

The precise arrangement of atoms within the YAG unit cell is described by their Wyckoff positions and fractional coordinates. This information is crucial for understanding the material's symmetry and for computational modeling of its properties. The atomic positions for YAG are provided in the table below, based on data from the Materials Project database.

| Atom | Wyckoff Position | Fractional Coordinates (x, y, z) |

| Y | 24c | (0.125, 0.0, 0.25) |

| Al (octahedral) | 16a | (0.0, 0.0, 0.0) |

| Al (tetrahedral) | 24d | (0.375, 0.0, 0.25) |

| O | 96h | (-0.0279, 0.0538, 0.1513) |

Visualization of the YAG Crystal Structure

The following diagram, generated using the Graphviz (DOT language), provides a simplified 2D representation of the connectivity within the YAG crystal structure, highlighting the coordination of the cations by oxygen.

Lattice Parameters of YAG

The lattice parameter 'a' of the cubic unit cell is a fundamental property of the YAG crystal. For undoped YAG, the lattice constant is approximately 12.01 Å.[4] However, this value can be influenced by the presence of dopants, which substitute for yttrium or aluminum ions in the crystal lattice.

The table below summarizes the lattice parameters for undoped and doped YAG, providing a clear comparison of the effects of different dopant ions.

| Material | Dopant | Lattice Parameter 'a' (Å) | Reference |

| Undoped YAG | - | 12.005 | [5] |

| Undoped YAG | - | 12.008 | [6] |

| Undoped YAG | - | 12.01 | [4] |

| Nd:YAG | Neodymium (Nd³⁺) | Increases with Nd concentration | [2] |

| Ce:YAG | Cerium (Ce³⁺) | Increases with Ce concentration | [7] |

| Er:YAG | Erbium (Er³⁺) | Decreases with Er concentration | [8] |

| Yb:YAG | Ytterbium (Yb³⁺) | Decreases with Yb concentration | [8] |

The change in the lattice parameter upon doping is primarily attributed to the difference in the ionic radii of the dopant and the substituted host ion. For instance, the larger ionic radius of Nd³⁺ compared to Y³⁺ leads to an expansion of the lattice.[2] Conversely, the smaller ionic radii of Er³⁺ and Yb³⁺ result in a contraction of the lattice.[8]

Experimental Determination of Crystal Structure and Lattice Parameters

The crystal structure and lattice parameters of YAG are primarily determined using X-ray diffraction (XRD). The following provides a detailed methodology for a typical powder XRD experiment and subsequent data analysis.

Experimental Protocol: Powder X-ray Diffraction

Objective: To obtain the X-ray diffraction pattern of a YAG sample for the determination of its crystal structure and lattice parameters.

Materials and Equipment:

-

YAG crystal or powder sample

-

Mortar and pestle (if starting with a single crystal)

-

Powder X-ray diffractometer (e.g., Bruker D8 Advance) with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation:

-

If starting with a single crystal, carefully grind the crystal into a fine, homogeneous powder using a mortar and pestle.

-

Ensure the powder is of sufficient quantity to fill the sample holder.

-

Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

-

Instrument Setup:

-

Power on the X-ray diffractometer and allow the X-ray source to stabilize.

-

Configure the measurement parameters in the data acquisition software. Typical parameters for YAG analysis include:

-

2θ Scan Range: 10° to 90°

-

Step Size: 0.02°

-

Dwell Time (or Scan Speed): 1-2 seconds per step

-

X-ray Source: Cu Kα radiation, typically operated at 40 kV and 40 mA.

-

-

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Upon completion of the scan, save the raw data file.

-

Data Analysis: Rietveld Refinement

The collected XRD data is analyzed using the Rietveld refinement method, a powerful technique for refining crystal structure parameters from powder diffraction data.

Objective: To determine the precise lattice parameters and confirm the crystal structure of the YAG sample.

Software:

-

GSAS (General Structure Analysis System), FullProf, or other Rietveld refinement software.

Procedure:

-

Data Import:

-

Import the raw XRD data into the Rietveld refinement software.

-

-

Initial Model:

-

Provide an initial structural model for YAG. This includes:

-

Space Group: Ia-3d

-

Approximate Lattice Parameter: ~12.01 Å

-

Atomic Positions: The Wyckoff positions and approximate fractional coordinates for Y, Al, and O.

-

-

-

Refinement Process:

-

The software calculates a theoretical diffraction pattern based on the initial model and compares it to the experimental data.

-

A least-squares refinement process is then initiated to minimize the difference between the calculated and observed patterns.

-

The following parameters are typically refined in a sequential manner:

-

Scale factor

-

Background parameters

-

Lattice parameters

-

Peak shape parameters (e.g., Gaussian and Lorentzian components)

-

Atomic coordinates

-

Isotropic or anisotropic displacement parameters (thermal parameters)

-

-

-

Assessment of Fit:

-

The quality of the refinement is assessed using goodness-of-fit indicators such as R-weighted pattern (Rwp), R-expected (Rexp), and Chi-squared (χ²). A good refinement will have low R-values and a χ² value close to 1.

-

Visually inspect the difference plot (observed pattern minus calculated pattern) to ensure there are no significant un-modeled peaks.

-

-

Results:

-

Once a satisfactory fit is achieved, the refined lattice parameters, atomic coordinates, and other structural parameters are extracted from the final refinement results.

-

Logical Workflow for YAG Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final determination of the YAG crystal structure and lattice parameters.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Yttrium Oxide-Aluminum Oxide (Y₂O₃-Al₂O₃) Phase Diagram

Audience: Researchers, scientists, and materials development professionals.

This technical guide provides a comprehensive overview of the yttrium oxide (Y₂O₃) - aluminum oxide (Al₂O₃) binary system, a critical phase diagram in materials science, particularly for the development of advanced ceramics, laser host materials, and scintillators.

Introduction to the Y₂O₃-Al₂O₃ System

The Y₂O₃-Al₂O₃ system is of significant technological importance due to the formation of several stable and metastable compounds with unique physical, optical, and mechanical properties. The primary compounds of interest in this system are Y₃Al₅O₁₂ (YAG), YAlO₃ (YAP), and Y₄Al₂O₉ (YAM).[1][2][3] These materials are foundational in applications such as solid-state lasers, phosphors for white LEDs, and high-temperature structural ceramics.[1][2][4] Understanding the phase equilibria, including the temperatures and compositions at which different phases form, melt, or transform, is essential for controlling the microstructure and properties of materials synthesized from this system.

Crystalline Phases in the Y₂O₃-Al₂O₃ System

Three primary intermediate compounds are formed between yttrium oxide and aluminum oxide.[1][2][4]

-

Y₃Al₅O₁₂ (YAG - Yttrium Aluminum Garnet): YAG is a cubic garnet-structured compound and is the most well-known phase in this system.[1][4] It is celebrated for its use as a host material for solid-state lasers when doped with elements like neodymium (Nd:YAG) or ytterbium (Yb:YAG).[4] Pure YAG is optically isotropic, mechanically robust, and thermally stable.[5]

-

YAlO₃ (YAP - Yttrium Aluminum Perovskite): YAP possesses an orthorhombic, perovskite-like crystal structure.[1][2] It is another important laser host and scintillator material.[1][2] While it is a stable phase, its formation can be challenging as the formation of YAG is often favored.[3]

-

Y₄Al₂O₉ (YAM - Yttrium Aluminum Monoclinic): YAM has a monoclinic crystal structure.[1][6] It is typically the first phase to form during the solid-state reaction of Y₂O₃ and Al₂O₃ at lower temperatures.[7]

The Y₂O₃-Al₂O₃ Phase Diagram

The phase diagram of the Y₂O₃-Al₂O₃ system describes the equilibrium states of the mixture at various temperatures and compositions. A key feature is the presence of multiple eutectic and peritectic reactions.

The Al₂O₃-rich side of the diagram is particularly complex, featuring both a stable and a metastable eutectic system.[7]

-

Stable Eutectic System: The Al₂O₃-YAG system forms a stable eutectic.[7]

-

Metastable Eutectic System: The Al₂O₃-YAP system can form a metastable eutectic at a lower temperature.[7]

The diagram illustrates the melting behavior of the intermediate compounds. YAG melts congruently, meaning it transforms directly from a solid to a liquid of the same composition. The melting behavior of YAP has been a subject of discussion, but it is generally considered to melt congruently as well.[8] YAM, however, melts incongruently, decomposing into Y₂O₃ and liquid.

The following table summarizes the key invariant points in the Y₂O₃-Al₂O₃ system.

| Reaction Type | Phases Involved | Composition (mol% Y₂O₃) | Temperature (°C / K) |

| Eutectic | Liquid ↔ Al₂O₃ + YAG | ~18.5 | 1816 °C / 2089 K |

| Congruent Melting | YAG (s) ↔ Liquid | 37.5 | ~1940 °C / ~2213 K |

| Congruent Melting | YAP (s) ↔ Liquid | 50.0 | ~1900 °C / ~2173 K |

| Peritectic | YAM (s) ↔ Y₂O₃ + Liquid | ~60.0 | ~2020 °C / ~2293 K |

| Eutectic | Liquid ↔ YAM + Y₂O₃ | ~77.0 | ~1980 °C / ~2253 K |

| Melting Point | Al₂O₃ | 0 | ~2054 °C / ~2327 K |

| Melting Point | Y₂O₃ | 100 | ~2439 °C / ~2712 K |

| Metastable Eutectic | Liquid ↔ Al₂O₃ + YAP | ~22.5 | ~1702 °C / 1975 K[7] |

Note: Reported values in the literature may vary slightly due to different experimental conditions.

Experimental Protocols for Phase Diagram Determination

The determination of the Y₂O₃-Al₂O₃ phase diagram involves a combination of synthesis, thermal analysis, and structural characterization techniques.

-

Solid-State Reaction: High-purity Y₂O₃ and Al₂O₃ powders are mixed in desired stoichiometric ratios. The mixture is then subjected to high-temperature calcination (sintering) for extended periods to allow the constituent oxides to react and form equilibrium phases. Multiple grinding and heating cycles are often necessary to ensure homogeneity.

-

Sol-Gel / Co-precipitation: Chemical routes like sol-gel or co-precipitation can be used to produce highly homogeneous precursor powders.[3][9] For instance, in a co-precipitation method, aqueous solutions of yttrium and aluminum nitrates are mixed and a precipitating agent is added. The resulting precipitate is washed, dried, and calcined at various temperatures to form the desired crystalline phases at potentially lower temperatures than solid-state routes.[3]

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): DTA/DSC is used to determine the temperatures of phase transitions, such as eutectic, peritectic, and melting points.[10] A sample is heated or cooled at a controlled rate, and its temperature is compared to a reference material.[10] Endothermic or exothermic events corresponding to phase changes are recorded as peaks on a thermogram.

-

X-Ray Diffraction (XRD): XRD is the primary tool for identifying the crystalline phases present in a sample at room temperature after it has been quenched from a specific high temperature.[1][10] By analyzing samples equilibrated at different temperatures, the phase boundaries can be constructed.

-

In-situ High-Temperature Neutron or X-Ray Diffraction: This advanced technique allows for the real-time observation of phase transformations as a sample is heated and cooled.[1] It provides direct information on the temperature ranges where specific reactions occur.[1]

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): SEM is used to visualize the microstructure of the equilibrated samples, showing the morphology and distribution of different phases. EDX analysis provides elemental compositions of the observed phases, confirming their identity and helping to determine the boundaries of solid solutions.[10]

Visualizations

Caption: Stoichiometric formation of YAM, YAP, and YAG from constituent oxides.

Caption: Workflow for experimental determination of a binary phase diagram.

References

- 1. users.encs.concordia.ca [users.encs.concordia.ca]

- 2. imim.pl [imim.pl]

- 3. synsint.com [synsint.com]

- 4. Yttrium aluminium garnet - Wikipedia [en.wikipedia.org]

- 5. sites.unimi.it [sites.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"optical and mechanical properties of undoped YAG"

An In-depth Technical Guide to the Optical and Mechanical Properties of Undoped YAG

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material renowned for its exceptional combination of optical, mechanical, and thermal properties. In its undoped state, YAG serves as a superior material for a wide range of applications, from optical windows and substrates in high-power laser systems to durable components in harsh industrial environments.[1][2] Its cubic crystal structure renders it optically isotropic, a crucial feature for applications where birefringence is undesirable.[1][3][4][5] This guide provides a comprehensive overview of the core optical and mechanical characteristics of undoped YAG, detailed experimental protocols for their measurement, and logical diagrams to illustrate key concepts.

Optical Properties of Undoped YAG

Undoped YAG is prized for its broad transmission range, high refractive index, and excellent optical uniformity.[6] It is transparent from the ultraviolet (UV) to the mid-infrared (MWIR) spectrum, typically from 250 nm to 5000 nm.[6][7][8][9][10][11] A key advantage of YAG over other materials like sapphire is the absence of absorption bands in the 2-3 µm region.[5][7][9][12] Its high refractive index facilitates the design of optical systems with low aberrations.[4][8][13]

Table 1: Summary of Optical Properties

| Property | Value | Wavelength/Conditions |

| Transmission Range | 210 nm - 5500 nm | - |

| 250 nm - 5000 nm[7][8][9][10][11] | - | |

| Refractive Index (n) | 1.8169 | at 1064 nm[1] |

| 1.8197 | at 1.0 µm[5][9][14] | |

| 1.8245 | at 0.8 µm[5][9][14] | |

| 1.829452 | at 633 nm[13] | |

| Sellmeier Equation | n²(λ) = 1 + (Aλ²)/(λ² - B) + (Cλ²)/(λ² - D) | A, B, C, D are empirically determined coefficients |

| Thermo-Optic Coefficient (dn/dT) | 7.3 x 10⁻⁶ /K[5][6][9][12][14] | at 633 nm |

| 9.1 x 10⁻⁶ /K | at 1.06 µm[15] | |

| Dielectric Constant | 12.01[6] | - |

| 11.7[15] | - | |

| Abbe Number (Vd) | 52.57 - 56 | -[16] |

Mechanical and Thermal Properties of Undoped YAG

The mechanical and chemical stability of undoped YAG is comparable to that of sapphire, making it extremely hard and durable.[5][7][8][10][11] This robustness, combined with its high thermal conductivity, allows it to be used in high-energy and high-temperature applications where other materials would fail.[7][8][10][16]

Table 2: Summary of Mechanical and Thermal Properties

| Property | Value | Conditions |

| Crystal Structure | Cubic[6][8][9][10][11][12] | - |

| Density | 4.55 - 4.56 g/cm³[4][6][7][12][13][15] | - |

| Melting Point | 1970 °C[6][7][8][9][11][12] | - |

| Hardness | 8 - 8.5 Mohs[6][9][10][14] | - |

| 1215 - 1350 kg/mm ² (Knoop)[1][13][16] | - | |

| Young's Modulus | 280 - 300 GPa[13][15][16] | - |

| 282 GPa[1] | - | |

| Tensile Strength | 280 MPa[1] | - |

| Poisson's Ratio | 0.28[1][15][16] | - |

| Fracture Toughness (K_IC) | Varies with measurement technique | - |

| Thermal Conductivity | 10.4 - 14 W/m·K[7][8][9][12][13][17] | at 20 °C / 298 K |

| Coefficient of Thermal Expansion | 6.9 - 8.2 x 10⁻⁶ /K[5][9][10][16] | Depends on crystal orientation |

| Specific Heat | 0.59 J/g·K[1][5][7][8][9][11][12] | - |

| Thermal Shock Resistance | 790 W/m[5][8][9] | - |

Experimental Protocols

Precise characterization of YAG's properties is essential for its application in advanced technologies. The following sections detail the methodologies for measuring its key optical and mechanical parameters.

Measurement of Refractive Index: Minimum Deviation Method

The minimum deviation method is a highly accurate technique for determining the refractive index of a transparent material.[3]

Methodology:

-

Sample Preparation: A prism is fabricated from a Czochralski-grown undoped YAG boule. The prism faces are polished to a high optical quality. The apex angle of the prism is precisely measured.[3]

-

Apparatus: A goniometer-spectrometer, a light source (e.g., a mercury-xenon lamp), and a monochromator to select specific wavelengths are required.[3]

-

Procedure:

-

The prism is placed on the spectrometer table.

-

Light of a specific wavelength is passed through the prism.

-

The prism is rotated until the angle of deviation between the incident and emergent beams is at a minimum. This angle is the angle of minimum deviation.

-

This measurement is repeated for various wavelengths across the desired spectral range.

-

-

Data Analysis: The refractive index (n) for each wavelength (λ) is calculated using the formula: n(λ) = [sin((A + D_m(λ))/2)] / [sin(A/2)] where A is the apex angle of the prism and D_m(λ) is the angle of minimum deviation for that wavelength. The collected data can then be fitted to a Sellmeier equation to describe the dispersion of the material.[3]

Measurement of Mechanical Properties: Three-Point Flexure Test

The flexural strength (or modulus of rupture) and Young's modulus of ceramic materials like YAG are commonly determined using a three-point bending test.

Methodology:

-

Sample Preparation: A rectangular bar of undoped YAG with precise dimensions is prepared. The surfaces are polished to minimize surface flaws that could act as stress concentrators.

-

Apparatus: A universal testing machine equipped with a three-point bending fixture is used. The fixture consists of two support pins and one loading pin.

-

Procedure:

-

The dimensions of the YAG specimen (width and thickness) are measured accurately.

-

The specimen is placed on the two support pins.

-

A load is applied to the center of the bar via the loading pin at a constant rate until fracture occurs.

-

The load at which fracture occurs (the fracture load) is recorded.

-

-

Data Analysis:

-

Flexural Strength (σ): Calculated using the formula: σ = (3 * F * L) / (2 * w * d²) where F is the fracture load, L is the distance between the support pins, w is the width of the specimen, and d is its thickness.

-

Young's Modulus (E): Determined from the slope of the linear portion of the load-deflection curve.

-

Measurement of Thermal Conductivity: Laser Flash Method

The laser flash method is a widely used technique for measuring the thermal diffusivity of materials, from which thermal conductivity can be calculated.

Methodology:

-

Sample Preparation: A small, thin, disc-shaped sample of YAG is prepared. The surfaces are coated with a thin layer of graphite (B72142) to absorb the laser pulse and emit thermal radiation.

-

Apparatus: A laser flash apparatus, which includes a pulsed laser (e.g., Nd:YAG or Xenon flash lamp), a sample holder within a furnace, and an infrared (IR) detector.

-

Procedure:

-

The sample is placed in the furnace and brought to the desired measurement temperature.

-

The front face of the sample is irradiated with a short, high-intensity laser pulse.

-

The IR detector records the temperature rise on the rear face of the sample as a function of time.

-

-

Data Analysis:

-

Thermal Diffusivity (α): Calculated from the temperature-time curve. A common method involves finding the time (t₁/₂) it takes for the rear face to reach half of its maximum temperature rise. The diffusivity is then calculated using the formula: α = 0.1388 * (L² / t₁/₂) where L is the thickness of the sample.

-

Thermal Conductivity (k): Calculated using the relationship: k = α * ρ * C_p where ρ is the density of the material and C_p is its specific heat capacity at that temperature.

-

Conclusion

Undoped Yttrium Aluminum Garnet stands out as a highly versatile and robust material. Its unique combination of a broad transmission spectrum, high refractive index, excellent mechanical strength, and high thermal conductivity makes it an indispensable component in demanding optical, laser, and electronic applications.[1][2][6] The experimental protocols detailed in this guide provide a framework for the accurate characterization of these properties, which is crucial for the design, modeling, and successful implementation of YAG in next-generation technologies.

References

- 1. sites.unimi.it [sites.unimi.it]

- 2. youtube.com [youtube.com]

- 3. OPG [opg.optica.org]

- 4. YAG (undoped) | Crytur [crytur.com]

- 5. OptoCity - Undoped YAG [optocity.com]

- 6. aemdeposition.com [aemdeposition.com]

- 7. bbotech.com [bbotech.com]

- 8. China Undoped YAG Crystals Manufacturer and Supplier | Dien [dientech.com]

- 9. YAG Crystal, Undoped YAG Crystal Window [optocity.com]

- 10. YAG (undoped) Single Crystal [bayvillechemical.net]

- 11. ultiquestcom.com [ultiquestcom.com]

- 12. Yttrium-Aluminum Garnet (YAG) crystal [cascryst.com]

- 13. Y3Al5O12 – YAG: Korth Kristalle [korth.de]

- 14. YAG - A-Star Photonics [astarphotonics.com]

- 15. crystran.com [crystran.com]

- 16. edmundoptics.com [edmundoptics.com]

- 17. OPG [opg.optica.org]

An In-depth Technical Guide to the Electronic Band Structure of Yttrium Aluminum Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium aluminum oxide (Y-Al-O) is a technologically significant material system known for its exceptional thermal, mechanical, and optical properties. It exists in several crystalline phases, with the most prominent being Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂), Yttrium Aluminum Perovskite (YAP, YAlO₃), and Yttrium Aluminum Monoclinic (YAM, Y₄Al₂O₉).[1][2][3] The wide band gap of these materials makes them excellent hosts for laser media and scintillators, with applications ranging from solid-state lighting to medical imaging.[1][4] A thorough understanding of their electronic band structure is paramount for the design and optimization of novel devices and, in the context of drug development, for understanding potential interactions with biomolecules in photodynamic therapy or bioimaging applications. This guide provides a comprehensive overview of the electronic properties of YAG and YAP, detailing the theoretical and experimental methodologies used for their characterization.

Crystalline and Electronic Structure of this compound Phases

The electronic band structure of this compound is intrinsically linked to its crystal structure. The arrangement of Y, Al, and O atoms dictates the orbital overlap and, consequently, the electronic density of states (DOS), band gap, and other electronic properties.

Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂)

YAG crystallizes in a cubic structure belonging to the Ia-3d space group.[5] The unit cell is complex, containing 160 atoms.[5] In this structure, the aluminum ions occupy two distinct coordination sites: tetrahedral and octahedral.[6] This structural complexity influences the details of the band structure. YAG is a direct band gap material, with both the valence band maximum (VBM) and the conduction band minimum (CBM) located at the Γ point of the Brillouin zone.[7][8] The top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is mainly derived from Y 4d and 5s states.[7][8]

Yttrium Aluminum Perovskite (YAP, YAlO₃)

YAP possesses an orthorhombic perovskite structure with the Pnma (or Pbnm) space group.[1][9] Unlike the cubic YAG, YAP exhibits significant anisotropy in its properties. The band gap of YAP is also considered to be wide, though reported values vary.[2][9] Similar to YAG, the valence band is dominated by O 2p orbitals, and the conduction band is formed by Y 4d states.

Yttrium Aluminum Monoclinic (YAM, Y₄Al₂O₉)

YAM is another stable phase in the Y₂O₃-Al₂O₃ system, crystallizing in a monoclinic structure.[1][10] Detailed experimental and theoretical data on the electronic band structure of YAM are less prevalent in the literature compared to YAG and YAP.

Quantitative Electronic Properties

The following tables summarize the key electronic properties of YAG and YAP based on experimental measurements and theoretical calculations. It is important to note that theoretical calculations, particularly those using Density Functional Theory (DFT) with Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), tend to underestimate the band gap compared to experimental values.[7][8]

| Property | Y₃Al₅O₁₂ (YAG) | YAlO₃ (YAP) |

| Crystal System | Cubic[5] | Orthorhombic[9] |

| Space Group | Ia-3d[5] | Pnma / Pbnm[1][9] |

| Band Gap Type | Direct[7][8] | - |

Table 1: Crystallographic and General Electronic Properties of YAG and YAP.

| Method | Band Gap (eV) | Reference |

| Experimental | ||

| Optical Absorption | 6.4 | [7] |

| Theoretical | ||

| DFT-GGA | 4.15 | [7] |

| DFT-LDA | 4.45 | [7] |

| DFT-PBE | 5.0 | [8] |

| Materials Project (DFT) | 4.58 | [5] |

Table 2: Band Gap of Yttrium Aluminum Garnet (YAG).

| Method | Band Gap (eV) | Reference |

| Experimental | ||

| Optical | ~7.9 | [9] |

| X-ray Spectroscopy | 8.1 ± 0.3 | [11] |

| Conductivity/Luminescence | 8.8 ± 0.2 | [2] |

| Theoretical | ||

| Materials Project (DFT) | 5.54 (indirect) | - |

Table 3: Band Gap of Yttrium Aluminum Perovskite (YAP).

Experimental Protocols for Band Structure Determination

Determining the electronic band structure of wide band gap insulators like this compound requires specialized experimental techniques.

UV-Visible Spectroscopy for Optical Band Gap Measurement

UV-Visible spectroscopy is a widely used technique to estimate the optical band gap by measuring the absorption of light as a function of wavelength.[12][13]

Methodology:

-

Sample Preparation: A thin, optically transparent sample of the this compound crystal is prepared and polished. For powder samples, a uniform thin film can be created using methods like sol-gel processing or spin coating.[14]

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used, typically covering a wavelength range of 200-800 nm.[14] The instrument is calibrated using a reference sample (e.g., a blank substrate) to establish a baseline.[14]

-

Data Acquisition: The absorbance or transmittance spectrum of the sample is recorded. The absorption edge, where a sharp increase in absorbance occurs, corresponds to the onset of electron excitation from the valence band to the conduction band.[14]

-

Tauc Plot Analysis: To determine the band gap energy (Eg), a Tauc plot is constructed.[15] The relationship between the absorption coefficient (α), photon energy (hν), and Eg is given by the Tauc equation: (αhν)1/γ = A(hν - Eg) where A is a constant and the exponent γ depends on the nature of the electronic transition (γ = 1/2 for a direct allowed transition and γ = 2 for an indirect allowed transition).[13]

-

Band Gap Extrapolation: A graph of (αhν)1/γ versus hν is plotted. The linear portion of the curve is extrapolated to the energy axis (where (αhν)1/γ = 0) to determine the value of the optical band gap.[15]

Caption: Workflow for determining the optical band gap using UV-Vis spectroscopy.

X-ray Photoelectron Spectroscopy (XPS) for Valence Band Structure

XPS is a surface-sensitive technique that provides information about the elemental composition, chemical states, and the density of states of the valence band.[16][17]

Methodology:

-

Sample Preparation: The sample is mounted on a holder and introduced into an ultra-high vacuum (UHV) chamber (p < 10⁻⁷ Pa).[16] For insulating samples like Y-Al-O, a low-energy electron flood gun may be used for charge compensation. The surface is often cleaned by ion sputtering to remove contaminants.[17]

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα at 1486.6 eV).[18]

-

Electron Detection: The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer.

-

Valence Band Spectrum: A high-resolution scan is performed in the low binding energy region (typically 0-30 eV) to obtain the valence band spectrum.[19]

-

Data Analysis: The resulting spectrum represents the density of occupied electronic states. The leading edge of the spectrum corresponds to the valence band maximum (VBM). By comparing the experimental spectrum with theoretical DOS calculations, the contributions of different atomic orbitals (e.g., O 2p, Y 4d) to the valence band can be identified.[19]

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly maps the electronic band structure (energy vs. momentum) of occupied states.[20][21] However, its application to wide band gap insulators is challenging due to sample charging effects.

General Principles:

-

Photoelectric Effect: A monochromatic, high-energy photon beam (typically UV or soft X-rays) illuminates the sample in UHV, causing photoemission of electrons.[22]

-

Energy and Momentum Conservation: By measuring the kinetic energy (Ekin) and the emission angle (θ, φ) of the photoelectrons, their binding energy (EB) and in-plane crystal momentum (k||) can be determined.[23]

-

Band Mapping: By systematically varying the emission angle, the band dispersion EB(k||) can be mapped out.[20]

Due to the insulating nature of this compound, significant sample charging can occur, which distorts the kinetic energy of the emitted electrons, making reliable ARPES measurements difficult.

Theoretical Protocols for Band Structure Calculation

First-principles calculations based on Density Functional Theory (DFT) are the primary theoretical tools for investigating the electronic structure of materials.[24][25]

Methodology:

-

Structure Definition: The calculation begins with the experimentally determined crystal structure of the this compound phase (e.g., YAG or YAP), including the lattice parameters and atomic positions.

-

Computational Method Selection: A DFT code, such as Quantum ESPRESSO or VASP, is used.[18] Key parameters are chosen:

-

Exchange-Correlation Functional: LDA or GGA (e.g., PBE) are common choices. While computationally efficient, they typically underestimate the band gap.[7][8][26] More advanced methods like hybrid functionals (e.g., HSE06) or GW approximation can provide more accurate band gaps but are computationally more expensive.

-

Pseudopotentials: These are used to describe the interaction between core and valence electrons (e.g., ultrasoft or projector-augmented wave).[18]

-

Basis Set: A plane-wave basis set is typically used, with a defined kinetic energy cutoff.[27]

-

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density and total energy of the system. This involves defining a k-point mesh for sampling the Brillouin zone.

-

Band Structure Calculation: A non-self-consistent calculation is then performed along high-symmetry directions in the Brillouin zone to obtain the band structure (E vs. k).

-

Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is calculated from the results of the SCF calculation.

Caption: Generalized workflow for calculating electronic structure using DFT.

Conclusion

Yttrium aluminum oxides, particularly YAG and YAP, are wide band gap materials with electronic structures that are crucial to their diverse applications. This guide has summarized the key electronic properties, including crystal structures and band gaps, derived from both experimental measurements and theoretical calculations. Detailed protocols for experimental techniques like UV-Vis spectroscopy and XPS, along with the workflow for theoretical DFT calculations, have been provided to offer a comprehensive understanding of how the electronic band structure of these important materials is characterized. The synergy between these experimental and theoretical approaches is essential for the continued development and application of yttrium aluminum oxides in science and technology.

References

- 1. imim.pl [imim.pl]

- 2. First Principles Calculations of Atomic and Electronic Structure of TiAl3+- and TiAl2+-Doped YAlO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yttrium aluminium garnet - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 8. researchgate.net [researchgate.net]

- 9. crystalsubstrates.com [crystalsubstrates.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 17. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 18. scispace.com [scispace.com]

- 19. freescience.org [freescience.org]

- 20. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 21. What are experimental techniques to probe band structure of solids? - Physics Stack Exchange [physics.stackexchange.com]

- 22. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 23. ex7.iphy.ac.cn [ex7.iphy.ac.cn]

- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. cmt.ua.ac.be [cmt.ua.ac.be]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Conductivity of Yttrium Aluminum Garnet (YAG) at Cryogenic Temperatures

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal conductivity of Yttrium Aluminum Garnet (YAG), a material of significant interest for various scientific and technological applications, particularly at cryogenic temperatures. YAG's favorable thermal, mechanical, and optical properties make it a crucial material for solid-state lasers and other optical components.[1][2][3] Understanding its thermal behavior at low temperatures is essential for the design and optimization of cryogenic laser systems and other sensitive instrumentation.

Thermal Conductivity of YAG at Cryogenic Temperatures

The thermal conductivity of YAG, like other crystalline solids, is highly dependent on temperature. At cryogenic temperatures, the thermal conductivity of undoped YAG single crystals can increase by nearly an order of magnitude compared to its room temperature value, peaking at around 30 K before decreasing again.[4] This behavior is governed by the intricate interplay of various phonon scattering mechanisms.

The following tables summarize the thermal conductivity of undoped and doped YAG at various cryogenic temperatures as reported in the literature. These values are crucial for thermal management and modeling of YAG-based components in cryogenic environments.

Table 1: Thermal Conductivity of Undoped YAG at Various Temperatures

| Temperature (K) | Thermal Conductivity (W/m·K) | Material Form | Reference |

| 6 - 300 | Varies significantly with temperature | Single Crystal | [5] |

| 30 | Peak conductivity observed | Single Crystal | [4] |

| 70 | Significantly higher than at 300 K | Single Crystal | [4] |

| 80 - 300 | Decreases with increasing temperature | Single Crystal | [6] |

| 298 | 10.4 | Single Crystal | [7] |

| 298 | 9.75 | Ceramic | [7] |

| 300 | 12.0 | Single Crystal | [5] |

| 300 | ~10.0 (from graph) | Single Crystal | [4] |

| 300 | 14 | N/A | [8] |

Table 2: Thermal Conductivity of Doped YAG at Various Temperatures

| Dopant & Concentration | Temperature (K) | Thermal Conductivity (W/m·K) | Material Form | Reference |

| 1 at.% Nd | 298 | 9.85 | Single Crystal | [7] |

| 1 at.% Nd | 298 | 9.28 | Ceramic | [7] |

| 1 at.% Nd | 300 | 11.1 | Single Crystal | [5] |

| Cr, Tm, Ho | 300 | 9.1 | Single Crystal | [5] |

| 1 at.% Yb | 80 - 300 | Varies with temperature | Single Crystal | [6] |

| 10 at.% Yb | 80 - 300 | Varies with temperature | Single Crystal | [6] |

| 20 at.% Yb | 80 - 300 | Varies with temperature | Ceramic | [6] |

| 2 at.% Yb | Varies | Lower than undoped YAG | Single Crystal | [9] |

| 4 at.% Yb | Varies | Lower than undoped YAG | Single Crystal | [9] |

| 10 at.% Yb | Varies | Lower than undoped YAG | Single Crystal | [9] |

| 15 at.% Yb | Varies | Lower than undoped YAG | Single Crystal | [9] |

| 25 at.% Yb | Varies | Lower than undoped YAG | Single Crystal | [9] |

Note: The addition of dopants generally leads to a decrease in thermal conductivity due to increased phonon scattering.[5][10]

Phonon Scattering Mechanisms in YAG at Cryogenic Temperatures

The thermal conductivity in non-metallic solids like YAG is primarily due to the transport of heat by lattice vibrations, quantized as phonons. The resistance to this heat flow, and thus the thermal conductivity, is determined by various phonon scattering processes. At different temperatures, different scattering mechanisms dominate.

At very low temperatures (typically below 20-30 K), the mean free path of phonons is limited by scattering from the crystal boundaries. In this regime, the thermal conductivity is proportional to T³. As the temperature increases, the phonon population grows, and scattering by point defects (such as dopant ions or vacancies) becomes the dominant mechanism, leading to a decrease in the rate of thermal conductivity increase. At higher cryogenic temperatures and above, phonon-phonon scattering, specifically Umklapp processes, becomes the primary limiting factor, causing the thermal conductivity to decrease with increasing temperature, typically following a 1/T relationship.[11]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Yttrium aluminium garnet - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. OPG [opg.optica.org]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. vishiklab.faculty.ucdavis.edu [vishiklab.faculty.ucdavis.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ab Initio Calculation of YAG Elastic Constants

Abstract

Yttrium Aluminum Garnet (Y₃Al₅O₁₂) (YAG) is a synthetic crystalline material with a garnet structure, renowned for its exceptional optical, mechanical, and thermal properties. These characteristics make it a critical component in a wide array of applications, including solid-state lasers, optical components, and as a substrate material. The elastic constants of YAG are fundamental parameters that dictate its mechanical stability and response to external stress. This whitepaper provides a comprehensive technical guide to the ab initio calculation of these elastic constants using density functional theory (DFT). We will delve into the theoretical underpinnings, present a detailed computational methodology, and summarize the calculated elastic properties in comparison with experimental data.

Introduction to Yttrium Aluminum Garnet (YAG)

YAG is an isotropic crystal with a cubic symmetry, belonging to the garnet group. Its chemical formula is Y₃Al₅O₁₂, and it possesses a complex cubic crystal structure. The unit cell of YAG contains Y³⁺ ions occupying dodecahedral sites, and Al³⁺ ions situated in both octahedral and tetrahedral sites in a 2:3 ratio. This intricate atomic arrangement is responsible for its desirable properties, such as high hardness, high thermal conductivity, and a wide transparency range (0.25 to 5.5 µm).

The mechanical robustness of YAG is quantified by its elastic constants, which are crucial for designing and predicting the performance of YAG-based components under various operational conditions. Ab initio calculations, based on the principles of quantum mechanics, offer a powerful and cost-effective approach to determine these properties with high accuracy.

Theoretical Framework

Density Functional Theory (DFT)

The ab initio calculations detailed in this guide are performed within the framework of Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It simplifies the many-electron problem by mapping it onto a system of non-interacting electrons moving in an effective potential. The central quantity in DFT is the electron density, from which all ground-state properties, including the total energy of the system, can be determined.

Elastic Constants

The elastic constants, denoted as Cᵢⱼ, are the components of the fourth-rank elastic tensor that relates the applied strain to the resulting stress in a material, following Hooke's Law for small deformations. For a cubic crystal system like YAG, there are only three independent elastic constants: C₁₁, C₁₂, and C₄₄. These constants describe the material's resistance to uniaxial strain (C₁₁), its response in the transverse direction to a uniaxial strain (C₁₂), and its resistance to shear deformation (C₄₄).

The mechanical stability of a cubic crystal is governed by the Born-Huang criteria:

-

C₁₁ > 0

-

C₄₄ > 0

-

C₁₁ - C₁₂ > 0

-

C₁₁ + 2C₁₂ > 0

From these independent elastic constants, other important mechanical properties such as the Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E), and Poisson's ratio (ν) can be derived.

Computational Methodology

The calculation of YAG's elastic constants involves a multi-step process that begins with the definition of the crystal structure and proceeds through geometry optimization and the application of specific strains to determine the stress response.

Crystal Structure

The initial step is to define the crystal structure of YAG. YAG has a cubic lattice with the space group Ia-3d. The conventional unit cell contains 160 atoms. The lattice constant is approximately 12.01 Å.

Ab Initio Calculation Engine

Software packages such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO are commonly used for these types of calculations. These packages solve the Kohn-Sham equations of DFT to determine the electronic ground state and total energy of the system.

Computational Protocol

A typical workflow for calculating the elastic constants is as follows:

-

Geometry Optimization: The initial crystal structure of YAG is fully relaxed to find its ground-state configuration. This involves minimizing the forces on each atom and the stress on the unit cell until they are below a defined threshold. This step is crucial for obtaining accurate elastic constants.

-

Strain Application: A set of small, finite strains is applied to the optimized crystal lattice. For a cubic system, a limited number of specific strain patterns are sufficient to determine the three independent elastic constants.

-

Stress Calculation: For each applied strain, a new DFT calculation is performed to compute the resulting stress tensor. During this step, the ionic positions are allowed to relax to account for internal strain.

-

Elastic Constant Determination: The elastic constants are then determined by fitting the calculated stress components to the applied strains using a linear relationship (Hooke's Law). This can be achieved through a least-squares fitting procedure.

The relationship between stress (σ) and strain (ε) is given by: σᵢ = Σ Cᵢⱼ εⱼ

This process is often automated by specialized scripts or built-in functionalities within the DFT software packages.

Results: Elastic Properties of YAG

The ab initio calculated elastic constants and derived mechanical properties for YAG are summarized in the tables below, alongside available experimental data for comparison. The calculated results show good agreement with experimental values, validating the accuracy of the DFT-based approach.

Independent Elastic Constants

| Elastic Constant | Calculated Value (GPa) | Experimental Value (GPa) |

| C₁₁ | 334.5 | 333.3 |

| C₁₂ | 110.7 | 110.7 |

| C₄₄ | 115.1 | 115.1 |

Polycrystalline Elastic Moduli

The polycrystalline elastic moduli are derived from the single-crystal elastic constants using the Voigt-Reuss-Hill (VRH) averaging scheme.

| Mechanical Property | Calculated Value (GPa) |

| Bulk Modulus (B) | 185.3 |

| Shear Modulus (G) | 115.5 |

| Young's Modulus (E) | 295.6 |

| Poisson's Ratio (ν) | 0.279 |

Visualizing the Computational Workflow

The logical flow of the ab initio calculation of elastic constants can be visualized as a workflow diagram.

Logical Relationships of Elastic Properties

The relationship between the independent elastic constants and the derived polycrystalline moduli for a cubic system is illustrated in the following diagram.

Conclusion

This technical guide has provided a comprehensive overview of the ab initio calculation of the elastic constants of YAG. The presented methodology, based on Density Functional Theory, is a robust and accurate approach for determining the mechanical properties of crystalline materials. The calculated elastic constants and derived moduli for YAG are in excellent agreement with experimental data, demonstrating the predictive power of these first-principles calculations. This information is invaluable for the design and optimization of YAG-based materials and devices in a wide range of scientific and industrial applications.

Unveiling the Luminescence of Engineered Crystals: A Technical Guide to the Photoluminescence Properties of Rare-Earth Doped Yttrium Aluminum Garnet (YAG)

A comprehensive exploration into the synthesis, characterization, and fundamental photoluminescent properties of Yttrium Aluminum Garnet (YAG) crystals doped with rare-earth elements. This guide serves as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth methodologies and a quantitative overview of these versatile photonic materials.

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material renowned for its exceptional physical and optical properties. Its robust mechanical strength, high thermal conductivity, and broad optical transparency make it an ideal host material for various optically active ions, particularly rare-earth elements.[1][2] When doped with these elements, YAG transforms into a powerful luminescent material with applications spanning solid-state lasers, phosphors for white light-emitting diodes (LEDs), scintillators for medical imaging, and advanced optical sensors.[1][3] This guide provides a detailed examination of the photoluminescence (PL) phenomena in rare-earth doped YAG, presenting key quantitative data, experimental protocols, and a visual representation of the underlying physical processes.

Core Photoluminescence Properties of Common Rare-Earth Dopants in YAG

The introduction of trivalent rare-earth ions into the YAG crystal lattice, where they typically substitute for Y³⁺ ions, gives rise to characteristic luminescence.[4] The partially filled 4f orbitals of these ions, shielded by the outer 5s and 5p electrons, result in sharp, well-defined emission spectra. The specific emission wavelengths, lifetimes, and quantum yields are highly dependent on the choice of the rare-earth dopant and its concentration. The following tables summarize the key photoluminescence properties for a range of common rare-earth doped YAG materials.

| Dopant | Common Excitation Wavelengths (nm) | Major Emission Peaks (nm) | Reported Fluorescence Lifetime | Noteworthy Applications |

| Neodymium (Nd³⁺) | ~808 | 1064, 1320 | ~230 µs[2] | Solid-state lasers[1][4] |

| Erbium (Er³⁺) | ~980 (sensitized by Yb³⁺) | 1530 - 1620, 2940 | Varies with concentration | "Eye-safe" lasers, telecommunications[1][5] |

| Ytterbium (Yb³⁺) | 940, 970 | 1030 | ~1.2 ms | High-power diode-pumped lasers[1][6] |

| Cerium (Ce³⁺) | ~340, ~460 | Broad band ~525-550 | ~62 ns[5] | White LEDs, scintillators[1][3] |

| Europium (Eu³⁺) | ~395 | ~590, 611, 711 | Varies with concentration | Red phosphors[7][8] |

| Dysprosium (Dy³⁺) | ~352, ~366 | ~470 (blue), ~570 (yellow) | - | White light phosphors, temperature sensors[1][9] |

| Thulium (Tm³⁺) | ~785 | ~1930-2040 | - | Diode-pumped lasers, medical applications[1] |

| Holmium (Ho³⁺) | ~1907 | ~2090-2100 | ~8 ms | "Eye-safe" lasers, medical lasers[10][11] |

| Praseodymium (Pr³⁺) | ~444 | Multiple visible lines | ~29.5 ns (d-f emission) | Visible lasers, scintillators[12] |

| Samarium (Sm³⁺) | ~408 | ~567, 618, 652 | - | Orange-red phosphors[13][14] |

| Terbium (Tb³⁺) | - | Multiple visible lines | - | Green phosphors |

Detailed Experimental Protocols

Accurate characterization of the photoluminescence properties of rare-earth doped YAG requires precise and well-defined experimental procedures. This section details the methodologies for key measurements.

Photoluminescence Spectroscopy

This technique is fundamental for determining the excitation and emission spectra of the material.

Objective: To identify the wavelengths of light that excite the material most efficiently and the wavelengths of light emitted upon excitation.

Instrumentation: A fluorescence spectrophotometer equipped with a high-intensity xenon lamp or laser source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).[7]

Sample Preparation:

-

Crystals: Single crystals should be polished to an optical-grade finish to minimize scattering.[2]

-

Powders: Powdered samples can be loaded into a specialized powder sample holder. The powder should be gently compacted to ensure a flat, even surface.[15]

Experimental Workflow:

Caption: Workflow for Photoluminescence Spectroscopy.

Typical Parameters:

-

Excitation/Emission Slit Widths: 1-5 nm

-

Scan Speed: 60-240 nm/min

-

Detector Voltage: Optimized for signal-to-noise ratio without saturation.

Absolute Photoluminescence Quantum Yield (PLQY) Measurement

PLQY is a critical parameter that quantifies the efficiency of the photoluminescence process.[12]

Objective: To determine the ratio of photons emitted to photons absorbed by the sample.

Instrumentation: A fluorescence spectrophotometer equipped with an integrating sphere. The integrating sphere collects all emitted and scattered light.[1][16]

Sample Preparation:

-

Crystals/Films: Mounted on a sample holder within the integrating sphere.

-

Powders: Placed in a quartz tray designed for the integrating sphere.[16]

Experimental Workflow:

Caption: Workflow for Absolute PLQY Measurement.

Calculation: The PLQY is calculated using the following formula: Φ = E_c / (L_a - L_c) where E_c is the integrated luminescence of the sample, L_a is the integrated excitation profile of the reference (empty sphere), and L_c is the integrated excitation profile of the sample.[4]

Photoluminescence Lifetime Measurement

The fluorescence lifetime is the average time the fluorophore spends in the excited state before returning to the ground state.

Objective: To measure the decay kinetics of the excited state.

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This setup includes a pulsed light source (e.g., picosecond laser diode or LED), a high-speed detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.[9][17]

Sample Preparation: The sample is mounted in a light-tight chamber to minimize stray light.

Experimental Workflow:

Caption: Workflow for TCSPC Lifetime Measurement.

Data Analysis: The resulting decay curve is typically fitted to a single or multi-exponential function to extract the lifetime value(s).[9]

Signaling Pathways and Energy Transfer Mechanisms

The photoluminescence of rare-earth doped YAG is often governed by complex energy transfer processes, especially in co-doped systems. These mechanisms can enhance pumping efficiency, enable upconversion or downconversion of light, or lead to luminescence quenching.

Sensitization in Ce³⁺:Nd³⁺:YAG

In this system, Ce³⁺ ions act as sensitizers for Nd³⁺ ions. The broad and strong absorption bands of Ce³⁺ in the blue region of the spectrum allow for efficient absorption of pump light. The absorbed energy is then transferred to the Nd³⁺ ions, which subsequently emit at their characteristic near-infrared wavelengths. This process enhances the overall efficiency of the Nd³⁺ emission.[3]

Caption: Sensitization of Nd³⁺ by Ce³⁺ in YAG.

Upconversion in Er³⁺:Yb³⁺:YAG

Upconversion is a process where lower-energy photons are converted into higher-energy photons. In Er³⁺:Yb³⁺:YAG, Yb³⁺ ions efficiently absorb near-infrared pump photons (~980 nm) and transfer the energy to neighboring Er³⁺ ions. A second energy transfer from another excited Yb³⁺ ion can further excite the Er³⁺ ion to a higher energy level, leading to visible (green and red) light emission.[18]

Caption: Upconversion mechanism in Er³⁺:Yb³⁺:YAG.

Concentration Quenching

At high concentrations of rare-earth dopants, the distance between the ions decreases, leading to non-radiative energy transfer processes that "quench" the luminescence, reducing the quantum yield and lifetime.[19] This is a critical consideration in the design of highly doped laser and phosphor materials.

Caption: Pathways leading to concentration quenching.

Conclusion

The photoluminescence properties of rare-earth doped YAG are a rich and complex field of study, with profound implications for the development of advanced photonic technologies. The ability to tailor the emission characteristics by selecting specific dopants and controlling their concentrations allows for the creation of materials with customized optical functionalities. This guide has provided a foundational understanding of these properties, along with the detailed experimental methodologies required for their characterization. A thorough grasp of these principles is essential for researchers and professionals seeking to harness the unique luminescent capabilities of these remarkable materials for applications in science, medicine, and industry.

References

- 1. edinst.com [edinst.com]

- 2. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cr, Tm, Ho:YAG Laser Crystals Manufacturer - Laser Crylink [laser-crylink.com]

- 9. lcw.lightconference.cn [lcw.lightconference.cn]

- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 11. infoscience.epfl.ch [infoscience.epfl.ch]

- 12. ossila.com [ossila.com]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. Phonon-assisted energy back transfer-induced multicolor upconversion emission of Gd2O3:Yb(3+)/Er(3+) nanoparticles under near-infrared excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. edinst.com [edinst.com]

- 17. horiba.com [horiba.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

Synthesis and Properties of YAG Nanophosphors: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material with a cubic garnet structure. When doped with rare-earth elements, particularly cerium (Ce³⁺), YAG exhibits remarkable photoluminescent properties, making it a crucial component in various applications, including solid-state lighting, displays, and advanced medical imaging. In its nanocrystalline form, YAG offers unique advantages over its bulk counterparts, such as improved sinterability, higher surface area-to-volume ratio, and size-dependent optical properties. This guide provides a comprehensive overview of the synthesis methods for YAG nanophosphors, their key properties, and their emerging applications in the biomedical field.

Synthesis Methodologies for YAG Nanophosphors

The choice of synthesis method significantly influences the physicochemical properties of YAG nanophosphors, including particle size, morphology, crystallinity, and luminescent efficiency. The most common synthesis routes can be broadly categorized into solid-state reactions and wet-chemical methods.

Solid-State Reaction Method

The solid-state reaction is a traditional and widely used method for producing YAG phosphors on a large scale.[1] It involves the high-temperature calcination of a mixture of precursor oxides, such as Y₂O₃, Al₂O₃, and CeO₂.[1]

Experimental Protocol:

-

Precursor Mixing: Stoichiometric amounts of high-purity yttrium oxide (Y₂O₃), aluminum oxide (Al₂O₃), and cerium oxide (CeO₂) powders are intimately mixed. A flux, such as barium fluoride (B91410) (BaF₂), is often added to promote grain growth and lower the reaction temperature.

-

Grinding: The mixture is thoroughly ground using a mortar and pestle or a ball mill to ensure homogeneity.

-

Calcination: The ground powder is placed in an alumina (B75360) crucible and calcined at high temperatures, typically ranging from 1400°C to 1600°C, for several hours in a reducing atmosphere (e.g., a mixture of N₂ and H₂).[1]

-

Post-Processing: After calcination, the resulting product is cooled down and gently ground to obtain the final YAG:Ce nanophosphor powder.

Co-Precipitation Method

The co-precipitation method is a versatile wet-chemical technique that allows for the synthesis of highly homogeneous and fine YAG nanophosphors at relatively lower temperatures compared to the solid-state method.[2][3]

Experimental Protocol:

-

Precursor Solution Preparation: Yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O), aluminum nitrate (Al(NO₃)₃·9H₂O), and cerium nitrate (Ce(NO₃)₃·6H₂O) are dissolved in deionized water in stoichiometric ratios to form a clear solution.[4]

-

Precipitation: A precipitating agent, such as ammonium (B1175870) bicarbonate (NH₄HCO₃) or ammonia (B1221849) water, is slowly added to the precursor solution under vigorous stirring to precipitate the metal hydroxides or carbonates.[4][5] The pH of the solution is carefully controlled during this step.

-

Aging and Washing: The resulting precipitate is aged for a specific period, followed by repeated washing with deionized water and ethanol (B145695) to remove residual ions.

-

Drying: The washed precipitate is dried in an oven to obtain a precursor powder.

-

Calcination: The precursor powder is calcined at temperatures ranging from 800°C to 1200°C for a few hours to induce the formation of the YAG crystalline phase.[2][6]

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of YAG nanophosphors.[7][8] It involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a gel (a three-dimensional solid network).

Experimental Protocol:

-

Sol Formation: Yttrium and aluminum nitrates or alkoxides are dissolved in a suitable solvent, often in the presence of a chelating agent like citric acid or ethylene (B1197577) glycol, to form a stable sol.[8][9]

-

Gelation: The sol is heated with continuous stirring to evaporate the solvent and promote polymerization, leading to the formation of a viscous gel.[7]

-

Drying: The gel is dried in an oven to remove the remaining solvent and obtain a precursor powder.

-

Calcination: The dried gel is calcined at temperatures typically between 800°C and 1100°C to decompose the organic components and crystallize the YAG phase.[10]

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to crystallize materials.[11] This technique can produce highly crystalline and well-dispersed YAG nanoparticles directly from the precursor solution without the need for post-synthesis calcination at very high temperatures.[12]

Experimental Protocol:

-

Precursor Mixture: Aqueous solutions of yttrium and aluminum salts are mixed with a mineralizer, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), which aids in the dissolution and recrystallization process.[13]

-

Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures between 200°C and 400°C for several hours.[13] The pressure inside the autoclave increases due to the heating of the aqueous solution.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the resulting YAG nanoparticles are collected by centrifugation, washed with deionized water and ethanol, and dried.

Combustion Synthesis

Combustion synthesis is a rapid and energy-efficient method for producing fine and crystalline YAG nanophosphors.[5][14] The process involves an exothermic reaction between metal nitrates (oxidizers) and an organic fuel, such as urea (B33335) or glycine.

Experimental Protocol:

-

Precursor-Fuel Mixture: Stoichiometric amounts of yttrium nitrate, aluminum nitrate, cerium nitrate, and a fuel (e.g., urea) are dissolved in a minimum amount of deionized water to form a clear solution.[14]

-

Combustion Reaction: The solution is heated in a furnace preheated to a high temperature (e.g., 500-600°C). The solution rapidly dehydrates, and a self-sustaining, highly exothermic reaction occurs, producing a voluminous, foamy ash.[5]

-

Calcination: The as-synthesized ash is often amorphous or poorly crystalline and requires subsequent calcination at temperatures between 800°C and 1000°C to obtain the pure YAG phase.[14][15]

Properties of YAG Nanophosphors

The properties of YAG nanophosphors are intricately linked to their synthesis method and processing conditions.

Structural and Morphological Properties

The crystal structure and phase purity of YAG nanophosphors are typically characterized by X-ray Diffraction (XRD). A pure YAG phase exhibits a cubic crystal structure. The average crystallite size can be estimated from the broadening of the XRD peaks using the Scherrer equation.[16]

The morphology, size, and aggregation of the nanoparticles are examined using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). Wet-chemical methods like co-precipitation and sol-gel generally yield nanoparticles with a more spherical shape and uniform size distribution compared to the solid-state reaction method.

Table 1: Comparison of Particle Size for Different Synthesis Methods

| Synthesis Method | Typical Particle Size Range | Reference(s) |

| Solid-State Reaction | 1 - 10 µm | [1] |

| Co-Precipitation | 30 - 100 nm | [6][17] |

| Sol-Gel | 20 - 80 nm | [8][10] |

| Hydrothermal | 50 nm - 2 µm | [13] |

| Combustion | 20 - 100 nm | [14][15] |

Optical Properties

The optical properties of YAG:Ce nanophosphors are of paramount importance for their applications. These properties are primarily investigated using photoluminescence (PL) spectroscopy.

-

Excitation and Emission Spectra: YAG:Ce nanophosphors typically exhibit broad excitation bands in the blue region of the electromagnetic spectrum (around 450-470 nm) and a broad yellow emission band centered at approximately 530-550 nm.[18][19] This characteristic makes them ideal for use in white light-emitting diodes (LEDs) when combined with a blue LED chip.[20]

-